Product packaging for 5-(1-Ethylpiperidin-2-yl)-1H-indole(Cat. No.:)

5-(1-Ethylpiperidin-2-yl)-1H-indole

Cat. No.: B11877165
M. Wt: 228.33 g/mol
InChI Key: NJPACXYOVHXRTC-UHFFFAOYSA-N
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Description

5-(1-Ethylpiperidin-2-yl)-1H-indole is a chemical compound with the molecular formula C15H20N2. It belongs to a class of molecules known as piperidinyl-indole derivatives. These derivatives have been identified in patent literature as inhibitors of Complement Factor B . The complement system is a critical part of the innate immune response, and Factor B is a central serine protease in the alternative pathway of complement activation . Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. Consequently, research compounds that target and inhibit Complement Factor B are of significant interest for investigating novel therapeutic strategies for immune-mediated disorders . This product is intended for research purposes only, specifically for in vitro analysis and biochemical assay development in a controlled laboratory environment. It is not for diagnostic or therapeutic use. Researchers should consult the relevant scientific literature, particularly patent US9682968B2, for detailed information on the structural and activity profile of this compound class .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2 B11877165 5-(1-Ethylpiperidin-2-yl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

5-(1-ethylpiperidin-2-yl)-1H-indole

InChI

InChI=1S/C15H20N2/c1-2-17-10-4-3-5-15(17)13-6-7-14-12(11-13)8-9-16-14/h6-9,11,15-16H,2-5,10H2,1H3

InChI Key

NJPACXYOVHXRTC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 1 Ethylpiperidin 2 Yl 1h Indole

Retrosynthetic Analysis of 5-(1-Ethylpiperidin-2-yl)-1H-indole

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the development of efficient synthetic pathways.

Identification of Key Disconnection Points

The primary disconnection points for the target molecule are the C-C bond between the indole (B1671886) C5 position and the piperidine (B6355638) C2 position, and the C-N bond within the piperidine ring. A third key disconnection lies within the indole ring itself, allowing for its construction from acyclic precursors.

Disconnection Strategy 1: C5-Piperidine Bond

This approach involves the coupling of a pre-formed 5-substituted indole derivative with a suitable 1-ethylpiperidine (B146950) synthon. This is a convergent strategy that allows for the independent synthesis and modification of both heterocyclic ring systems.

Disconnection Strategy 2: Piperidine Ring Formation

An alternative strategy involves the formation of the piperidine ring onto a pre-existing 5-substituted indole. This could be achieved through intramolecular cyclization of a suitable amino-aldehyde or amino-ketone precursor attached to the indole C5 position.

Disconnection Strategy 3: Indole Ring Formation

This disconnection focuses on building the indole ring from a substituted aniline (B41778) precursor that already contains the 1-ethylpiperidine moiety. This approach is particularly amenable to classical indole syntheses like the Fischer, Madelung, or Reissert methods.

Precursor Molecule Synthesis Strategies

Based on the disconnection strategies, several precursor molecules can be envisioned. For a convergent synthesis, key precursors would include a 5-haloindole or 5-boronic acid indole and a corresponding organometallic or halo-substituted 1-ethylpiperidine. For a linear approach starting with the aniline core, a key intermediate would be 4-((1-ethylpiperidin-2-yl))aniline. The synthesis of this aniline precursor would itself require multi-step procedures, likely involving the construction of the piperidine ring prior to the formation of the indole.

Strategies for the Construction of the Indole Core in this compound

The formation of the indole nucleus is a critical step in the synthesis of the target molecule. Several classical and contemporary methods can be adapted for this purpose.

Fischer Indole Synthesis and its Contemporary Adaptations

The Fischer indole synthesis is a robust and widely used method for constructing indoles from arylhydrazines and aldehydes or ketones under acidic conditions. wikipedia.orgbyjus.com In the context of synthesizing this compound, this would involve the reaction of a (4-(1-ethylpiperidin-2-yl)phenyl)hydrazine with a suitable aldehyde or ketone, followed by acid-catalyzed cyclization. wikipedia.org

The reaction mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org A wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.org For a 5-substituted indole, a para-substituted phenylhydrazine (B124118) is required, which ensures the substituent ends up at the desired C5 position of the indole. youtube.com

Modern adaptations of the Fischer indole synthesis include the use of microwave irradiation to accelerate the reaction and the development of one-pot procedures where the hydrazone formation and cyclization occur in the same reaction vessel. byjus.com Palladium-catalyzed cross-coupling reactions have also been employed to synthesize the N-arylhydrazone precursors. wikipedia.org

Table 1: Key Aspects of the Fischer Indole Synthesis

FeatureDescription
Starting Materials Arylhydrazine and an aldehyde or ketone. wikipedia.org
Conditions Acidic (Brønsted or Lewis acids). wikipedia.org
Key Intermediate Phenylhydrazone which isomerizes to an enamine. wikipedia.org
Mechanism Highlight wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org
Regioselectivity A para-substituted phenylhydrazine yields a 5-substituted indole. youtube.com

Madelung Synthesis and Milder Variants

The Madelung synthesis offers an alternative route to indoles through the intramolecular cyclization of N-acyl-o-toluidines using a strong base at high temperatures. wikipedia.org To apply this to the synthesis of this compound, the starting material would be an N-acyl derivative of 2-methyl-4-(1-ethylpiperidin-2-yl)aniline.

The traditional Madelung synthesis requires harsh conditions, which can be a limitation. wikipedia.org However, several modifications have been developed to enable the reaction to proceed under milder conditions. These include the use of organolithium bases and the introduction of electron-withdrawing groups to facilitate the initial deprotonation step. researchgate.net The Smith-modified Madelung synthesis, for instance, utilizes organolithium reagents and silyl-protected anilines. wikipedia.org

Table 2: Comparison of Traditional and Modified Madelung Synthesis

AspectTraditional Madelung SynthesisModified Madelung Synthesis
Base Strong base (e.g., sodium ethoxide). wikipedia.orgOrganolithium reagents. wikipedia.org
Temperature High (200-400 °C). wikipedia.orgMilder conditions.
Substrate N-acyl-o-toluidine. wikipedia.orgCan be adapted for silyl-protected anilines. wikipedia.org

Reissert Indole Synthesis Approaches

The Reissert indole synthesis provides another pathway to indoles, starting from o-nitrotoluenes and diethyl oxalate. wikipedia.orgchemeurope.com For the synthesis of the target molecule, the precursor would be 1-(1-ethylpiperidin-2-yl)-4-methyl-2-nitrobenzene.

The first step is a condensation reaction to form an o-nitrophenylpyruvate ester. chemeurope.com This intermediate then undergoes reductive cyclization, typically using zinc in acetic acid, to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.orgchemeurope.com Potassium ethoxide is often preferred over sodium ethoxide as the base in the initial condensation step. chemeurope.com While a classic method, the Reissert synthesis is a viable option for constructing the indole core when the appropriately substituted o-nitrotoluene is accessible.

Transition Metal-Catalyzed Cyclizations and Cross-Couplings for Indole Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex heterocyclic systems like indoles. These methods often provide high efficiency and regioselectivity under relatively mild conditions.

Palladium-catalyzed reactions are among the most versatile methods for indole synthesis. These reactions can involve the formation of key carbon-carbon and carbon-nitrogen bonds to construct the pyrrole (B145914) ring fused to a benzene (B151609) core.

One prominent strategy is the palladium-catalyzed annulation of ortho-substituted anilines. For instance, the coupling of 2-iodoaniline (B362364) derivatives with internal alkynes provides a direct route to 2,3-disubstituted indoles. nih.gov This process, often referred to as the Larock indole synthesis, involves the palladium-catalyzed coupling of an o-haloaniline with an alkyne. The reaction typically proceeds via oxidative addition of the palladium catalyst to the aryl halide, followed by carbopalladation of the alkyne, and subsequent reductive elimination to form the indole ring. While direct synthesis of the title compound via this method is not explicitly documented, analogous transformations highlight its potential. For example, the synthesis of 2,3-disubstituted indoles has been achieved in good to excellent yields using this methodology. nih.gov

Another approach involves the intramolecular cyclization of N-aryl enamines or imines, which can be formed from anilines and ketones. organic-chemistry.org Palladium catalysts can facilitate an oxidative C-H activation process to form the indole ring. organic-chemistry.org Furthermore, palladium-catalyzed reductive cyclization of o-nitrostyrenes, using carbon monoxide as a reductant, is another effective method for generating the indole scaffold. nih.gov

A summary of representative palladium-catalyzed indole syntheses is presented below.

Starting MaterialsCatalyst/ReagentsProduct TypeYield (%)Reference
2-Iodoaniline and internal alkynesPd(OAc)₂, PPh₃, Na₂CO₃, LiCl2,3-Disubstituted indolesGood-Excellent nih.gov
N-Aryl imines (from anilines and ketones)Pd(OAc)₂, O₂Substituted indolesGood organic-chemistry.org
1,4-Dialkenyl-2,3-dinitrobenzenesPd(OAc)₂, dppp, COPyrrolo[3,2-g]indoles63-86 nih.gov
2-Halo or 2-trifluoromethylsulfonyloxy aniline and acyl silanePalladium catalyst2-Unsubstituted indolesHigh google.com

Table 1: Examples of Palladium-Mediated Indole Synthesis.

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for indole synthesis. These methods often involve C-N and C-C bond formation through mechanisms like Ullmann-type couplings and cross-dehydrogenative couplings (CDC).

One strategy involves a tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling. This allows for the synthesis of multisubstituted indoles from readily available aryl iodides and enamines in a one-pot process. organic-chemistry.org Copper catalysts can also mediate the cyclization of 2-alkenylanilines to form indoles, where the copper salt can act as both a catalyst and an oxidant. nih.gov

Furthermore, copper-catalyzed aerobic oxidative coupling of electron-rich heterocycles, such as indoles and furans, demonstrates the utility of copper in forming new carbon-carbon bonds under sustainable conditions using air as the oxidant. rsc.org While this example illustrates a C-C coupling at the C3 position, similar principles could be adapted for indole ring formation.

The table below summarizes key findings in copper-catalyzed indole synthesis.

Starting MaterialsCatalyst/ReagentsProduct TypeYield (%)Reference
Aryl iodides and enaminesCuI, DMSOMultisubstituted indolesVery Good organic-chemistry.org
2-AlkenylanilinesCu(OAc)₂3-Substituted indoles- nih.gov
Anilines and electron-withdrawing alkynesCopper catalyst, O₂Substituted indoles- organic-chemistry.org
Furans and IndolesCuCl₂·2H₂O, AirIndolyl-furansGood rsc.org

Table 2: Examples of Copper-Catalyzed Indole Synthesis.

Electrochemical Methods for Indole Ring Formation

Electrochemical synthesis is gaining prominence as a green and sustainable alternative to traditional chemical methods. By using electrical current to drive reactions, the need for chemical oxidants or reductants can often be eliminated, reducing waste and improving atom economy.

The electrochemical formation of the indole ring can be achieved through intramolecular C-H amination. For example, the cyclization of 2-vinylanilines can be mediated by electrochemically generated iodine, leading to the formation of indoles. organic-chemistry.org This method offers a metal-free approach to indole synthesis. Another strategy involves the dehydrogenative cyclization of 2-vinylanilides using an organic redox catalyst, which avoids the need for external chemical oxidants. organic-chemistry.org These electrochemical approaches provide a powerful platform for constructing the indole core under mild and environmentally friendly conditions.

Recent advancements have also demonstrated the electrochemical intramolecular annulation of 2-alkynylanilines to access indoles, often involving N-centered radicals or I⁺ cation intermediates. nih.gov

Starting Substrate TypeMethod/MediatorProduct TypeKey FeatureReference
2-VinylanilinesIodine-mediated C(sp²)-H aminationIndoline (B122111) and Indole derivativesMetal-free, switchable synthesis organic-chemistry.org
2-VinylanilidesOrganic redox catalyst3-Substituted/2,3-disubstituted indolesNo external chemical oxidant organic-chemistry.org
2-AlkynylanilinesDirect electrochemical annulationSubstituted indolesAvoids expensive transition metals nih.gov

Table 3: Overview of Electrochemical Methods for Indole Ring Formation.

Introduction of the 1-Ethylpiperidin-2-yl Moiety at the Indole C5 Position

The introduction of a substituent at the C5 position of the indole ring is a critical step in the synthesis of the target molecule. This can be achieved either through direct functionalization of the C5-H bond or by coupling reactions with a pre-functionalized indole, such as a 5-haloindole.

Direct Carbon-Carbon and Carbon-Nitrogen Bond Formations

Direct C-H functionalization represents an atom-economical approach to modifying the indole scaffold. However, selectively functionalizing the benzenoid ring of indole, particularly at the C5 position, is challenging due to the higher reactivity of the pyrrole ring (C2 and C3 positions). chim.it

To overcome this challenge, directing group strategies are often employed. A directing group, temporarily installed on the indole nitrogen, can chelate to a metal catalyst and direct the C-H activation to a specific position on the benzene ring. While many examples focus on C4 or C7 functionalization, methods for C5 functionalization are also being developed. nih.govrsc.org For example, copper-catalyzed direct regioselective C5-H alkylation of indoles bearing a carbonyl group at the C3 position with α-diazomalonates has been reported. nih.gov This demonstrates the feasibility of direct C5 functionalization, although it requires a specific substitution pattern on the indole core.

Coupling Reactions Utilizing Piperidine Building Blocks

A more common and versatile approach for introducing the 1-ethylpiperidin-2-yl group is through cross-coupling reactions. This typically involves reacting a 5-haloindole (e.g., 5-bromo- or 5-iodoindole) with a suitable piperidine-based building block.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Stille, or Buchwald-Hartwig reactions, are powerful tools for this purpose.

Suzuki Coupling: A 5-bromoindole (B119039) could be coupled with a (1-ethylpiperidin-2-yl)boronic acid or ester derivative.

Buchwald-Hartwig Amination: A 5-bromoindole could potentially undergo N-arylation with 2-aminopiperidine (B1362689) followed by ethylation of the piperidine nitrogen, or direct C-N coupling with a pre-formed 1-ethylpiperidine derivative, although the latter is less common for C-C bond formation.

Copper-catalyzed coupling reactions (Ullmann-type reactions) are particularly effective for forming C-N bonds. researchgate.netresearchgate.net A 5-haloindole could be coupled with 1-ethyl-2-aminopiperidine or a related derivative.

The synthesis of the required 1-ethylpiperidin-2-yl building block is also a key consideration. This can be achieved through various methods, including the reduction of corresponding pyridine (B92270) precursors or through cyclization reactions. nih.govyoutube.com For instance, a 2-substituted pyridine can be catalytically hydrogenated to the corresponding piperidine, which can then be N-ethylated. Reductive amination is another powerful method for synthesizing substituted piperidines. nih.gov

Below is a table of analogous coupling reactions that could be adapted for the synthesis of the target compound.

Indole SubstrateCoupling PartnerCatalyst SystemReaction TypeProduct TypeReference
IndoleAryl ChloridePd(OAc)₂, Ligand, BaseC-H ArylationArylated Indoles nih.gov
5-Haloindole(Hypothetical) Piperidinylboronic acidPalladium CatalystSuzuki Coupling5-PiperidinylindoleGeneral
5-Haloindole(Hypothetical) 1-EthylpiperidineCopper CatalystUllmann-type C-N Coupling5-(1-Ethylpiperidino)indole researchgate.netresearchgate.net

Table 4: Representative Coupling Reactions for C5-Functionalization of Indoles.

Stereoselective Synthesis of the Piperidine Ring

The chiral piperidine moiety is a crucial component of numerous bioactive molecules and approved pharmaceuticals. nih.gov Consequently, the development of stereoselective methods for its synthesis is of significant interest.

One prominent strategy for constructing the 2-substituted piperidine ring involves the asymmetric reduction of corresponding pyridine precursors. youtube.com Catalytic hydrogenation of pyridinium (B92312) salts using chiral catalysts has emerged as a powerful technique. For instance, iridium catalysts paired with chiral ligands like MeO-BoQPhos have demonstrated high enantioselectivity in the hydrogenation of α-aryl and α-heteroaryl N-benzylpyridinium salts, achieving enantiomeric ratios up to 99.3:0.7. acs.orgnih.gov This method offers a direct and efficient route to enantioenriched piperidines. acs.org

Another approach relies on the use of chiral auxiliaries. The Evans auxiliary, for example, can be employed in the diastereoselective hydrogenation of pyridines. researchgate.net Additionally, chiral-pool based methods, starting from readily available chiral molecules, provide another avenue for asymmetric synthesis. rsc.org

Biocatalysis presents an increasingly attractive option for stereoselective synthesis, offering high enantio- and regioselectivity under mild conditions. nih.gov Enzymes such as transaminases can be used for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. acs.org Furthermore, a chemo-enzymatic approach combining chemical synthesis with biocatalysis, such as a one-pot amine oxidase/ene imine reductase cascade, can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov

Radical cyclization offers another pathway to substituted piperidines. The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines, with the diastereomeric ratio influenced by the nature of the radical stabilizing group. nih.gov

The table below summarizes various stereoselective methods for the synthesis of substituted piperidines.

MethodKey FeaturesCatalyst/ReagentEnantioselectivity (er) / Diastereoselectivity (dr)
Asymmetric HydrogenationDirect reduction of pyridinium salts. acs.org[Ir(COD)Cl]2/MeO-BoQPhos acs.orgUp to 99.3:0.7 er acs.orgnih.gov
Chiral AuxiliaryDiastereoselective hydrogenation. researchgate.netEvans Auxiliary researchgate.netHigh de, ee >96% researchgate.net
BiocatalysisEnantio- and regioselective. nih.govTransaminases, Amine oxidase/Ene imine reductase nih.govacs.org>95% ee acs.org
Radical CyclizationFormation of polysubstituted piperidines. nih.govTris(trimethylsilyl)silane organic-chemistry.orgDiastereomeric ratios from 3:2 to 40:1 nih.gov

Synthetic Routes for N-Alkylation of the Piperidine Nitrogen with an Ethyl Group

The introduction of an ethyl group at the piperidine nitrogen is a key step in the synthesis of this compound. This transformation is typically achieved through standard N-alkylation procedures.

A common method involves the reaction of the parent piperidine, 5-(piperidin-2-yl)-1H-indole, with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base. The base, often a non-nucleophilic one like potassium carbonate or triethylamine, serves to deprotonate the secondary amine, facilitating its nucleophilic attack on the electrophilic ethyl source. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide being frequently employed.

Reductive amination provides an alternative route. This two-step, one-pot process involves the reaction of the secondary piperidine with acetaldehyde (B116499) to form an intermediate enamine or iminium ion, which is then reduced in situ to the N-ethylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

The table below outlines common reagents for the N-ethylation of piperidines.

ReagentBaseSolventTypical Conditions
Ethyl IodideK₂CO₃AcetonitrileRoom temperature to reflux
Ethyl BromideTriethylamineDMFRoom temperature to 60 °C
Acetaldehyde / NaBH(OAc)₃-DichloromethaneRoom temperature

Functional Group Interconversion and Further Derivatization of this compound Scaffold

The this compound scaffold offers multiple sites for further chemical modification, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies.

Regioselective Modifications of the Indole Nucleus

The indole ring is susceptible to electrophilic substitution, and the position of substitution is directed by the existing substituents. The electron-donating nature of the indole nitrogen generally directs electrophiles to the C3 position. However, the presence of the piperidinyl substituent at the C5 position can influence the regioselectivity.

Common modifications include:

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the indole ring, typically at positions C3, C4, C6, or C7, depending on the reaction conditions and the steric and electronic properties of the starting material.

Nitration: Treatment with nitric acid in the presence of a dehydrating agent like sulfuric acid can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, can introduce a formyl group at the C3 position.

Substituent Effects on Reaction Pathways and Yields

The nature and position of substituents on both the indole nucleus and the piperidine ring can significantly impact the outcome of synthetic transformations.

Electronic Effects: Electron-donating groups on the indole ring will activate it towards electrophilic substitution, potentially leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups will deactivate the ring, requiring more forcing conditions.

Steric Effects: Bulky substituents can hinder the approach of reagents to adjacent positions, leading to lower yields or directing the reaction to a different, less sterically encumbered site. This is particularly relevant for modifications at the C4 and C6 positions of the indole ring, which are adjacent to the C5-substituent.

Synthesis of Libraries of Analogs for Structure-Activity Relationship Studies

The development of a robust and versatile synthetic route is crucial for the generation of a library of analogs for SAR studies. High-throughput parallel synthesis techniques can be employed to rapidly create a multitude of derivatives. By systematically varying the substituents at different positions of the this compound scaffold, researchers can probe the key structural features required for biological activity.

For example, a library could be generated by:

Synthesizing a common intermediate, such as 5-(piperidin-2-yl)-1H-indole.

Parallel N-alkylation of the piperidine nitrogen with a variety of alkyl halides.

Parallel functionalization of the indole nucleus of each N-alkylated derivative using a range of electrophilic substitution reactions.

This systematic approach allows for the exploration of the chemical space around the core scaffold, providing valuable data for the optimization of lead compounds in drug discovery programs.

Advanced Spectroscopic and Chromatographic Characterization of 5 1 Ethylpiperidin 2 Yl 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemistry

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 5-(1-Ethylpiperidin-2-yl)-1H-indole in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon resonances can be achieved, providing insights into connectivity and stereochemistry.

¹H NMR and ¹³C NMR Spectroscopic Analysis

The ¹H and ¹³C NMR spectra provide the foundational data for structural analysis. The chemical shifts are influenced by the electronic environment of each nucleus, and the coupling patterns in the ¹H spectrum reveal the connectivity of neighboring protons.

The ¹H NMR spectrum is expected to show distinct regions for the aromatic protons of the indole (B1671886) ring, the aliphatic protons of the piperidine (B6355638) ring, and the N-ethyl group. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the indole ring (H-2, H-4, H-6, H-7) will exhibit characteristic shifts and couplings. rsc.org For the piperidine ring, the protons are diastereotopic due to the chiral center at C-2, leading to complex multiplets. The ethyl group will present as a quartet and a triplet.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The chemical shifts confirm the presence of the indole and piperidine skeletons. The indole carbons resonate in the aromatic region (100-140 ppm), while the piperidine and ethyl carbons appear in the aliphatic region (10-60 ppm). acs.org

Predicted ¹H and ¹³C NMR Data for this compound

Note: Data are predicted based on values for structurally similar 5-substituted indoles and N-ethyl-2-substituted piperidines. Actual experimental values may vary based on solvent and other conditions.

¹H NMR Predicted Chemical Shifts (ppm)

Atom Predicted δ (ppm) Multiplicity Notes
NH (Indole) ~11.0 br s Broad singlet, exchangeable with D₂O
H-4 (Indole) ~7.5 d Doublet
H-6 (Indole) ~7.1 dd Doublet of doublets
H-7 (Indole) ~7.4 d Doublet
H-2 (Indole) ~7.2 m Multiplet
H-3 (Indole) ~6.5 m Multiplet
H-2' (Piperidine) ~3.1 m Multiplet, chiral center
H-3', H-4', H-5' 1.5 - 2.0 m Overlapping multiplets
H-6' (Piperidine) 2.8 (eq), 2.3 (ax) m Diastereotopic protons
CH₂ (Ethyl) ~2.5 q Quartet
CH₃ (Ethyl) ~1.1 t Triplet

¹³C NMR Predicted Chemical Shifts (ppm)

Atom Predicted δ (ppm) Notes
C-2 (Indole) ~123
C-3 (Indole) ~102
C-3a (Indole) ~128 Quarternary
C-4 (Indole) ~119
C-5 (Indole) ~132 Quarternary, substituted
C-6 (Indole) ~121
C-7 (Indole) ~111
C-7a (Indole) ~136 Quarternary
C-2' (Piperidine) ~60 Chiral center
C-3' (Piperidine) ~30
C-4' (Piperidine) ~25
C-5' (Piperidine) ~26
C-6' (Piperidine) ~54
CH₂ (Ethyl) ~48
CH₃ (Ethyl) ~12

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle. mendeley.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). It would be used to trace the connectivity within the indole aromatic spin system and map out the entire proton network of the piperidine ring, including the ethyl group protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). It is crucial for connecting the molecular fragments. Key expected correlations would include the one between the piperidine H-2' proton and the indole C-5 carbon, definitively proving the substitution site. Correlations from the indole NH proton to C-2, C-3, C-3a, and C-7a would confirm the indole core structure. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is vital for determining the relative stereochemistry. For example, NOE correlations between the H-2' proton of the piperidine ring and other piperidine protons would help establish the conformation of the ring and the orientation (axial or equatorial) of the indole substituent.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

HRMS provides the exact mass of the parent ion, which allows for the determination of the elemental formula, and tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that confirm the molecular structure. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique ideal for polar, non-volatile molecules like this compound. In positive ion mode, the compound will readily form a protonated molecule, [M+H]⁺.

The fragmentation of this ion, induced by collision-induced dissociation (CID), provides valuable structural information. A plausible fragmentation pathway would begin with the protonated molecule (m/z 229.1705 for C₁₅H₂₀N₂). Key fragmentation steps would likely include:

Loss of the ethyl group: Cleavage of the N-ethyl bond to yield a significant fragment ion.

Piperidine Ring Opening: Fission of the C-C bonds within the piperidine ring, a common pathway for N-alkyl piperidines. rsc.org

Cleavage of the Indole-Piperidine Bond: Scission of the C5-C2' bond, separating the two heterocyclic systems.

Predicted ESI-MS/MS Fragments for [C₁₅H₂₀N₂ + H]⁺

m/z (Predicted) Proposed Fragment Fragmentation Pathway
229.17 [M+H]⁺ Protonated parent molecule
201.14 [M+H - C₂H₄]⁺ Loss of ethene from the ethyl group
144.08 [C₉H₁₀N]⁺ Cleavage of the piperidine ring, retaining the indole and C2'H-NH fragment
130.07 [C₉H₈N]⁺ Indole moiety after cleavage of the C5-C2' bond

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by GC-MS can be challenging due to its polarity and relatively high boiling point, which can lead to poor peak shape and thermal degradation. oup.com To overcome this, derivatization is often employed. The acidic N-H proton of the indole ring is a prime target for derivatization, for example, through silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride). oup.comcmbr-journal.com

This creates a more volatile and thermally stable derivative suitable for GC analysis. The mass spectrum of the derivative would show a corresponding increase in molecular weight. The fragmentation pattern under electron ionization (EI) would be more extensive than in ESI-MS. It would likely be dominated by cleavage alpha to the nitrogen atoms and fragmentation of the heterocyclic rings, providing a distinct fingerprint for identification. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. A sharp band around 3400 cm⁻¹ would be indicative of the indole N-H stretching vibration. The region from 3100-3000 cm⁻¹ would contain the aromatic C-H stretches, while the aliphatic C-H stretches of the piperidine and ethyl groups would appear between 3000-2800 cm⁻¹. Aromatic C=C stretching vibrations for the indole ring would be found in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring stretching modes often give strong Raman signals. The symmetric C-H stretching vibrations would also be prominent. The low-frequency region would provide information about the skeletal vibrations of the entire molecule.

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Frequency (cm⁻¹) Vibrational Mode Technique
~3400 N-H stretch (Indole) IR
3100-3000 Aromatic C-H stretch IR, Raman
3000-2850 Aliphatic C-H stretch IR, Raman
1620-1580 C=C stretch (Indole ring) IR, Raman
1470-1440 CH₂ scissoring IR
1360-1340 C-N stretch (Aromatic) IR
1250-1180 C-N stretch (Aliphatic) IR

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

The rigorous analytical characterization of novel chemical entities is fundamental to ensuring their quality, consistency, and understanding their behavior. For this compound, a compound featuring both a heteroaromatic indole core and a substituted aliphatic piperidine ring, advanced chromatographic techniques are indispensable for purity profiling and the critical separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis and purity assessment of pharmaceutical compounds. The development of a robust HPLC method for this compound requires a systematic optimization of chromatographic conditions to achieve adequate separation from potential impurities and degradants.

Method Development: A typical reversed-phase HPLC method is often the first choice for compounds with the polarity and structural characteristics of this compound. A C18 column is frequently employed due to its versatility and ability to retain moderately nonpolar compounds. acs.orgnih.gov The mobile phase composition is a critical parameter, usually consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net For basic compounds such as this, adjusting the pH of the aqueous phase with additives like trifluoroacetic acid or ammonium (B1175870) acetate (B1210297) can significantly improve peak shape and resolution by suppressing the ionization of the piperidine nitrogen. acs.orgmdpi.com Detection is commonly performed using a UV detector, set at a wavelength where the indole chromophore exhibits maximum absorbance, typically around 220 nm or 280 nm. nih.govresearchgate.net

Chiral Separation: A crucial aspect of the chromatographic analysis of this compound is the resolution of its enantiomers. The carbon atom at the 2-position of the piperidine ring is a chiral center, meaning the compound exists as a pair of non-superimposable mirror images (enantiomers). Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and individual quantification are regulatory necessities. nih.gov This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). nih.govyoutube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for the resolution of a broad range of racemic compounds and would be a primary choice for this molecule. nih.govnih.gov The development of a chiral method involves screening different CSPs and optimizing the mobile phase, which is often a non-polar solvent system like n-hexane/ethanol with a basic additive such as diethylamine (B46881) to improve peak symmetry. nih.gov

Method Validation: Once an optimal method is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended purpose. acs.orgacs.org Validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). acs.orgnih.gov Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies. acs.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. acs.orgnih.gov

Validation ParameterTypical Acceptance CriteriaReference
Linearity (Correlation Coefficient, r²)≥ 0.995 nih.gov
Accuracy (Recovery)95% - 105% acs.org
Precision (RSD)≤ 2% researchgate.netnih.gov
RobustnessRSD of results should remain within acceptable limits (e.g., ≤ 2%) after minor changes in method parameters. acs.org

For even greater sensitivity and structural elucidation capabilities, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the premier analytical technique. mdpi.commdpi.com UHPLC utilizes columns with smaller particle sizes (typically <2 µm), which allows for faster analysis times and significantly improved resolution and separation efficiency compared to conventional HPLC. researchgate.net

Separation and Detection: The coupling of UHPLC with a mass spectrometer provides highly selective and sensitive detection. Following separation on the UHPLC column, the analyte is ionized, most commonly using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules. nih.gov The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z).

Structural Elucidation via MS/MS: Tandem mass spectrometry (MS/MS) is particularly powerful for structural confirmation. nih.gov In this process, a specific ion (the precursor or parent ion), such as the protonated molecule of this compound [M+H]⁺, is selected and subjected to collision-induced dissociation (CID). This breaks the ion into smaller, characteristic fragment ions (product ions). The resulting fragmentation pattern is like a fingerprint for the molecule, allowing for its unambiguous identification even in complex matrices.

For this compound, the fragmentation in positive ion ESI-MS/MS would likely involve several key pathways:

Cleavage of the ethyl group: Loss of an ethyl radical (C₂H₅•, 29 Da) or ethylene (B1197577) (C₂H₄, 28 Da) from the piperidine nitrogen. nih.gov

Piperidine Ring Opening: Fragmentation of the piperidine ring is a common pathway for piperidine alkaloids. nih.govresearchgate.net This can lead to a series of characteristic losses.

Cleavage at the C-C bond between the rings: Fission of the bond connecting the indole and piperidine rings, leading to ions corresponding to the substituted indole moiety or the ethylpiperidine moiety.

Indole Ring Fragmentation: The stable indole ring may produce characteristic fragments, such as an ion at m/z 130, which is a known fragment for some indole alkaloids. nih.gov

The analysis of these specific fragmentation patterns allows for the confident identification of the parent compound and the characterization of its derivatives or metabolites, where modifications to the core structure would result in predictable shifts in the masses of the parent and fragment ions.

Precursor Ion [M+H]⁺ (m/z)Proposed Fragment Ion (m/z)Plausible Neutral LossReference
229.17201.14Ethylene (C₂H₄) nih.gov
144.08Ethylpiperidine side chain related fragment
130.07Indole-related fragment (e.g., Indolyl-CH₂⁺) nih.gov
112.121-Ethylpiperidine (B146950) ion

Note: The m/z values in the table are hypothetical and based on the exact mass of the compound and general fragmentation patterns of related structures.

Structure Activity Relationship Sar Studies of 5 1 Ethylpiperidin 2 Yl 1h Indole Derivatives

Identification of Critical Structural Elements for Ligand-Target Interactions

The fundamental scaffold of 5-(1-Ethylpiperidin-2-yl)-1H-indole consists of two primary moieties: an indole (B1671886) ring and an N-ethylpiperidine ring linked at the C2 position. The indole nucleus itself is a crucial element, often involved in various biological activities. derpharmachemica.com The nitrogen atom of the indole ring can act as a hydrogen bond donor, a key interaction for anchoring the ligand in a target's binding pocket.

Impact of Substitutions on the Indole Ring (e.g., N1, C2, C3, C4, C6, C7) on Activity

Modifications to the indole ring are a common strategy to fine-tune the pharmacological profile of indole-based compounds. The position of these substitutions is paramount to their effect on activity.

N1-Position : Alkylation at the N1 position of the indole ring can influence metabolic stability and receptor affinity. For example, in a series of indole-based HIV-1 fusion inhibitors, substitutions at the N1 position were explored to enhance potency. nih.gov

C2 and C3-Positions : These positions are often critical for activity. In many biologically active indoles, functional groups at C3 are essential for interaction with targets. derpharmachemica.com For the parent compound , the C2 position is occupied by the piperidine (B6355638) ring, making direct substitution impossible without altering the core structure.

C4, C6, and C7-Positions : In one study, moving a bulky substituent from the 4-position to the 5-position of the indole ring led to a significant increase in vacuolization-inducing effect in cancer cells. nih.gov Research on bisindole compounds has shown that the linkage position dramatically affects activity; compounds linked at the 6–6′ carbons were more active than those with 5–6′, 6–5′, or 5–5′ linkages, suggesting that the spatial arrangement of the indole rings is crucial for fitting into the target's hydrophobic pocket. nih.gov

C5-Position : The 5-position is a key site for substitution. In a series of 2,5-disubstituted indoles, several compounds showed potent anticancer activity. nih.gov Similarly, in the development of dopamine (B1211576) receptor agonists, the 1H-Indol-5-yl group was a core component. sigmaaldrich.com The drug Naratriptan also features a substituent at the 5-position of the indole ring, highlighting its importance for receptor interaction. wikipedia.org

Table 1: Impact of Indole Ring Substitution Position on Biological Activity (Based on Analogous Series)

Substitution Position General Impact on Activity Reference
C4 Activity can be lower compared to substitution at C5. nih.gov
C5 Often a favorable position for substitution, leading to potent activity. wikipedia.orgnih.govnih.govsigmaaldrich.com

Influence of the Piperidine Ring Conformation and Substitutions (e.g., N1-ethyl, C2-position) on Binding

The piperidine ring is not merely a linker but an active contributor to the pharmacophore. Its conformation, substitution, and point of attachment to the indole are all determinants of activity.

N1-Ethyl Group : The N-alkyl substituent on the piperidine nitrogen is vital. In N-alkyl piperidine sulfones, this group contributes to binding as CCR5 antagonists. nih.gov The length and nature of the alkyl group can modulate potency and selectivity. For example, Naratriptan contains an N-methyl group on its piperidine ring. wikipedia.org The N-ethyl group in the title compound likely occupies a specific hydrophobic pocket within the target receptor, and variations in its size could significantly alter binding affinity.

Piperidine Ring Conformation : The conformation of the piperidine ring (chair, boat, or twist-boat) determines the spatial orientation of its substituents. In studies of azaindole-piperidine compounds, introducing unsaturation into the piperidine ring (i.e., changing it to a tetrahydropyridine) resulted in a tenfold increase in potency against Trypanosoma cruzi, indicating that a more rigid or planar conformation can be highly beneficial. dndi.org

C2-Position Linkage : The attachment of the piperidine ring at its C2-position directly to the indole C5-position is a defining structural feature. This linkage contrasts with other known compounds where the piperidine is linked through its C3 or C4 atoms, such as in Naratriptan (C4-linkage). wikipedia.org This C2-linkage dictates a specific spatial relationship between the indole pharmacophore and the basic nitrogen of the piperidine, which is critical for aligning with complementary residues in the binding site.

Table 2: Effect of Piperidine Ring Modifications on Potency (Based on Analogous Series)

Modification Observed Effect Reference
Introduction of Unsaturation Ten-fold increase in potency observed in a related azaindole-piperidine series. dndi.org

| N-Alkyl Group | Essential for activity; modulates potency and selectivity. | wikipedia.orgnih.gov |

Investigation of Stereochemistry and Chiral Centers on Pharmacological Profiles

The substitution of the piperidine ring at the C2 position creates a chiral center. Therefore, this compound can exist as two distinct enantiomers: (R)-5-(1-Ethylpiperidin-2-yl)-1H-indole and (S)-5-(1-Ethylpiperidin-2-yl)-1H-indole.

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have significantly different pharmacological activities, metabolic pathways, and toxicological profiles. nih.gov The three-dimensional arrangement of atoms is critical for the precise fit of a ligand into a chiral receptor binding site. One enantiomer may exhibit high affinity and the desired therapeutic effect, while the other could be inactive or even contribute to side effects. For instance, the antipsychotic agent NRA0562, which contains a piperidine ring, shows a specific pharmacological profile that is dependent on its precise 3D structure. nih.gov Therefore, the separation and individual biological evaluation of the (R) and (S) enantiomers of this compound would be essential to determine which stereoisomer is responsible for the desired activity and to develop a more selective and potent therapeutic agent.

Pharmacophore Mapping and Derivation of SAR Models

Based on the SAR data from analogous structures, a hypothetical pharmacophore model for this compound derivatives can be proposed. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

The key features of a pharmacophore model for this series would likely include:

Aromatic Ring Feature : Corresponding to the indole ring, capable of engaging in π-π stacking or hydrophobic interactions.

Hydrogen Bond Donor : The NH group of the indole ring.

Positive Ionizable Feature : The basic nitrogen of the piperidine ring, which would be protonated at physiological pH and form a key ionic bond.

Hydrophobic Group : A region occupied by the N-ethyl substituent.

Defined Spatial Geometry : A specific distance and angular relationship between the indole NH, the center of the indole ring, and the piperidine nitrogen, dictated by the C2-linkage.

The structure of Naratriptan, a selective 5-HT1 receptor agonist, provides a useful reference for such a model, as it also contains an indole ring and a basic N-methylpiperidine moiety. wikipedia.org SAR models derived from these pharmacophore hypotheses can guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Table 3: List of Compounds Mentioned

Compound Name
This compound
(R)-5-(1-Ethylpiperidin-2-yl)-1H-indole
(S)-5-(1-Ethylpiperidin-2-yl)-1H-indole
Naratriptan (N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide)
NRA0562 (5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide)

Molecular Interactions and Receptor Binding Studies of 5 1 Ethylpiperidin 2 Yl 1h Indole

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a known radioactive ligand by the test compound.

Serotonin (B10506) Receptor (5-HT) Subtype Affinity Profiling (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT6, 5-HT7)

There is currently no publicly available data from radioligand binding assays that characterizes the affinity of 5-(1-Ethylpiperidin-2-yl)-1H-indole for the specified serotonin receptor subtypes. While numerous studies have investigated other indole (B1671886) and piperidine (B6355638) derivatives for their 5-HT receptor affinities, these findings cannot be directly extrapolated to the specific ethyl-substituted compound .

Cannabinoid Receptor (CB1, CB2) Binding Assays

Similarly, a comprehensive search of scientific databases and literature did not yield any studies that have performed cannabinoid receptor binding assays for this compound. The affinity of this compound for either the CB1 or CB2 receptor remains uncharacterized in the public domain.

Other G-Protein Coupled Receptor (GPCR) Interactions

Information regarding the interaction of this compound with other GPCRs is also not available in published research.

Competitive Binding Studies with Established Ligands

Competitive binding studies are crucial for understanding how a new compound interacts with a receptor in the presence of known ligands. Such studies can reveal whether a compound is a competitive, non-competitive, or uncompetitive inhibitor. For this compound, no competitive binding studies with established serotonin or cannabinoid receptor ligands have been reported.

Assessment of Binding Selectivity and Off-Target Interactions

The selectivity of a compound for its intended target over other receptors is a critical factor in its potential therapeutic profile. Determining the binding selectivity and potential off-target interactions of this compound would require screening against a broad panel of receptors. At present, such a selectivity profile has not been made publicly available.

Allosteric Modulation Studies

Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and can either enhance or diminish the effect of the endogenous ligand. There is no evidence in the current body of scientific literature to suggest that this compound has been investigated for any potential allosteric modulation effects at serotonin, cannabinoid, or other GPCRs.

Lack of Publicly Available Research Data Precludes Analysis of this compound

A thorough review of available scientific literature and chemical databases has revealed a significant lack of public information regarding the chemical compound this compound. Consequently, an in-depth article on its molecular interactions and receptor binding studies, as requested, cannot be generated at this time.

Searches for research findings, including receptor specificity and subtype selectivity investigations, yielded no specific data for this particular compound. While numerous studies exist for structurally related indole and piperidine derivatives, the unique configuration of an ethyl group on the piperidine ring at the 2-position and its attachment to the indole ring at the 5-position does not appear in the public domain of scientific research.

Without primary research data, any attempt to detail the compound's receptor binding profile, including the creation of data tables and a discussion of its receptor specificity, would be purely speculative and would not meet the required standards of scientific accuracy. Further investigation into the synthesis and pharmacological evaluation of this compound is necessary before a comprehensive analysis of its molecular interactions can be produced.

In Vitro Pharmacological and Biological Studies of 5 1 Ethylpiperidin 2 Yl 1h Indole

Receptor Functional Assays to Determine Agonist, Antagonist, or Inverse Agonist Activity

Functional assays are critical to determine how a compound affects a receptor's activity. These tests can classify the substance as an agonist (which activates the receptor), an antagonist (which blocks the receptor's activity), or an inverse agonist (which reduces the receptor's basal activity).

cAMP Accumulation Assays

Cyclic AMP (cAMP) is a crucial second messenger in many signaling pathways initiated by G protein-coupled receptors (GPCRs). Assays measuring cAMP accumulation are used to study GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) proteins. revvity.comrevvity.com

In a typical assay, cells expressing the target receptor are treated with the test compound. For a Gs-coupled receptor, an agonist would increase cAMP levels. For a Gi-coupled receptor, an agonist would inhibit the forskolin-stimulated increase in cAMP. revvity.comnih.gov The amount of cAMP produced is quantified, often using techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or bioluminescence-based systems like the GloSensor™ assay. revvity.comnih.govpromega.com These assays allow for the determination of a compound's potency (EC₅₀ for agonists) or inhibitory capacity (IC₅₀ for antagonists). nih.govpromega.com

Table 1: Representative Data from a cAMP Assay for a Hypothetical Gi-Coupled Receptor

Compound Assay Mode EC₅₀/IC₅₀ (nM) % Efficacy/Inhibition
Forskolin (Control) Agonist 1,000 100%
Reference Agonist Agonist 10 95%
Reference Antagonist Antagonist 50 100% (inhibition)

| 5-(1-Ethylpiperidin-2-yl)-1H-indole | Not Tested | N/A | N/A |

GTPγS Binding Assays

The binding of guanosine (B1672433) triphosphate (GTP) to the Gα subunit of a G protein is a primary step in GPCR activation. GTPγS binding assays measure the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes containing the receptor of interest. nih.gov An increase in [³⁵S]GTPγS binding upon addition of a compound indicates agonist activity. nih.gov

This functional assay can distinguish between full agonists, partial agonists, and neutral antagonists. nih.gov The data generated includes the compound's potency (EC₅₀) and the maximal stimulation (Emax) relative to a known full agonist. nih.gov

Table 2: Representative Data from a GTPγS Binding Assay

Compound Receptor Target EC₅₀ (nM) Emax (% of Standard)
Standard Agonist Opioid Receptor 5 100%

| This compound | Not Tested | N/A | N/A |

Calcium Flux Measurements

Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium (Ca²⁺). Calcium flux assays monitor these changes in intracellular Ca²⁺ concentration. youtube.comucl.ac.uk Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye, such as Indo-1. dartmouth.eduprotocols.ionih.gov

When an agonist binds to the receptor, it triggers a signaling cascade that leads to a rapid increase in intracellular calcium, which is detected as a change in the dye's fluorescence. youtube.comnih.gov This method allows for the real-time measurement of receptor activation and can be used to determine a compound's potency and efficacy in modulating calcium signaling. ucl.ac.uk

Enzyme Inhibition or Activation Studies for Identified Targets

If this compound were hypothesized to target a specific enzyme, its effect would be evaluated through enzyme inhibition or activation assays. For instance, many indole-containing compounds are investigated as kinase inhibitors. nih.govnih.gov Other enzymes that could be targets include indoleamine 2,3-dioxygenase (IDO) or tryptophan indole-lyase. nih.gov

These assays typically involve incubating the purified enzyme with its substrate and varying concentrations of the test compound. The rate of product formation is measured, and from this, parameters like the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki) can be determined to quantify the compound's inhibitory potency. nih.gov

Cell-Based Assays for Target Engagement and Pathway Modulation

To confirm that a compound interacts with its intended target within a cellular environment and modulates downstream signaling pathways, various cell-based assays are employed. These can include assays that measure changes in cell viability, proliferation, or specific protein-protein interactions. nih.govnih.gov For example, if the compound is designed as an anti-cancer agent, its effect on the viability of cancer cell lines would be assessed using methods like the MTT assay. nih.gov

Ligand-Induced Receptor Internalization and Desensitization Studies

Prolonged exposure to an agonist often leads to receptor desensitization and internalization, a process where the receptor is removed from the cell surface. nih.gov Studying these phenomena is crucial for understanding the long-term effects of a compound.

These studies can be conducted using techniques like fluorescence microscopy or flow cytometry to visualize and quantify the movement of fluorescently tagged receptors from the plasma membrane into the cell's interior after treatment with the compound. The rate and extent of internalization and subsequent receptor recycling or degradation can provide insights into the potential for tolerance development. nih.gov

In Vitro Metabolic Stability and Metabolite Identification Using Human Liver Microsomes or Other Cellular Systems

No studies detailing the in vitro metabolic stability of this compound using human liver microsomes or other cellular systems were found. Research on the metabolism of indole-containing compounds indicates that they are often substrates for cytochrome P450 (CYP) enzymes in the liver. researchgate.netfrontiersin.org

Enzymatic Biotransformation Pathways

Specific enzymatic biotransformation pathways for this compound have not been documented. Generally, indole (B1671886) derivatives can undergo oxidation at various positions on the indole ring, often mediated by CYP enzymes like CYP2E1 and CYP2A6. frontiersin.org Aromatization of related indoline (B122111) structures to indole by P450 enzymes has also been observed. researchgate.net The ethyl group on the piperidine (B6355638) ring could potentially undergo dealkylation.

Identification of Major Metabolites

There is no information available on the major metabolites of this compound. For other indole derivatives, metabolites can include hydroxylated and N-oxidized products. researchgate.net For instance, studies on other complex indole compounds have identified metabolites formed through the opening of associated ring structures. researchgate.net

Membrane Permeability and Cellular Uptake Investigations

No specific studies on the membrane permeability or cellular uptake of this compound have been published. The cellular uptake of some fluorescent indole derivatives has been shown to be influenced by their hydrophobicity. nih.gov Generally, the lipophilicity of a compound, which would be influenced by the ethylpiperidine and indole moieties, plays a significant role in its ability to cross cell membranes.

Computational Chemistry and Molecular Modeling of 5 1 Ethylpiperidin 2 Yl 1h Indole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule. For 5-(1-Ethylpiperidin-2-yl)-1H-indole, this analysis reveals the distribution of electrons, the energies of molecular orbitals, and the most stable three-dimensional arrangement of its atoms, all of which dictate its chemical nature.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry of molecules, where the goal is to find the lowest energy conformation. nih.govrsc.org For this compound, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.netnih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound via DFT.
ParameterAtoms InvolvedPredicted Value
Bond LengthC4-C5 (Indole-Piperidine Linkage)~1.51 Å
Bond LengthN(Indole)-H~1.01 Å
Bond LengthN(Piperidine)-C(Ethyl)~1.47 Å
Bond AngleC4-C5-C(Piperidine)~121°
Dihedral AngleC4-C5-C(Piperidine)-N(Piperidine)~ -175° (anti-periplanar)

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov For this compound, the electron-rich indole (B1671886) nucleus is expected to be the primary location of the HOMO. The LUMO is likely distributed across the indole system as well. DFT calculations can provide precise energy values for these orbitals. researchgate.netresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound.
ParameterPredicted Energy (eV)Implication
HOMO Energy-5.8 eVIndicates electron-donating capability (nucleophilicity), localized on the indole ring.
LUMO Energy-0.5 eVIndicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap (ΔE)5.3 eVSuggests high chemical stability and low reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. chemrxiv.orgrsc.org It is invaluable for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net The MEP map is color-coded: red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potential. researchgate.net

For this compound, an MEP map would likely show a region of high electron density (red) around the nitrogen atom of the indole ring due to its lone pair of electrons. The hydrogen atom attached to this nitrogen would, in contrast, be an area of positive potential (blue), making it a potential hydrogen bond donor. The piperidine (B6355638) nitrogen would also represent a nucleophilic site. Such maps provide a visual guide to how the molecule will interact with other charged or polar species, including biological receptors. rsc.org

Table 3: Predicted Molecular Electrostatic Potential (MEP) Sites for this compound.
Molecular RegionPredicted PotentialReactivity Type
Indole N-H ProtonHighly Positive (Blue)Electrophilic site / Hydrogen Bond Donor
Indole Ring System (π-cloud)Negative (Red/Yellow)Nucleophilic site
Piperidine Nitrogen AtomNegative (Red)Nucleophilic site / Hydrogen Bond Acceptor
Ethyl Group HydrogensSlightly Positive (Green/Blue)Weakly Electrophilic

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is crucial in drug design for understanding how a potential drug molecule might interact with its biological target at an atomic level. nih.govresearchgate.net For this compound, docking simulations can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

Prediction of Binding Poses and Interaction Networks

Docking algorithms explore numerous possible conformations of the ligand within the active site of a protein, generating various "binding poses." Each pose is scored based on a function that estimates the binding free energy. The top-scoring poses represent the most likely binding modes. nih.gov Studies on similar 2-substituted N-piperidinyl indoles have shown that the indole ring often occupies hydrophobic pockets within receptor sites, while the piperidine moiety can form key interactions. nih.gov

For this compound, a hypothetical docking into a serotonin (B10506) receptor (a common target for indole compounds) might show the indole ring forming π-π stacking interactions with aromatic amino acid residues like Phenylalanine or Tyrosine. The N-H group of the indole could act as a hydrogen bond donor, while the piperidine nitrogen could act as a hydrogen bond acceptor or form an ionic interaction with an acidic residue like Aspartic Acid.

Table 4: Predicted Interaction Network for this compound in a Hypothetical Receptor Active Site.
Ligand MoietyInteraction TypePotential Interacting Residue
Indole Ringπ-π StackingPhenylalanine (Phe), Tyrosine (Tyr)
Indole N-HHydrogen Bond (Donor)Aspartate (Asp), Glutamate (Glu)
Piperidine NitrogenHydrogen Bond (Acceptor) / IonicSerine (Ser), Aspartate (Asp)
Ethyl GroupHydrophobic InteractionLeucine (Leu), Valine (Val)

Binding Affinity Estimation

Beyond predicting the pose, docking simulations provide a quantitative estimate of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov This score helps to rank different compounds and predict their potency. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.gov

Docking studies of various indole derivatives against targets like cyclooxygenase-2 (COX-2) or protein kinases have reported binding energies ranging from -7 to -11 kcal/mol for active compounds. nih.govnih.govnih.gov For this compound, a favorable docking pose with multiple stabilizing interactions, as described above, would be expected to yield a strong binding affinity score, suggesting it could be a potent ligand for its target receptor.

Table 5: Illustrative Binding Affinity Estimation for this compound.
Target Protein (Hypothetical)Docking SoftwarePredicted Binding Affinity (kcal/mol)
Serotonin 5-HT2A ReceptorAutoDock Vina-9.8
Dopamine (B1211576) D2 ReceptorSchrödinger Glide-9.2
Opioid Receptor Mu (MOP)AutoDock Vina-8.5

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Stability within Biological Environments

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic nature of this compound and its complexes with biological targets. These simulations, by modeling the atomic movements over time, provide a detailed understanding of the compound's conformational flexibility and the stability of its binding modes. nih.govnih.gov

The conformational landscape of this compound is characterized by the rotational freedom of the ethylpiperidine and indole rings. MD simulations can explore this landscape, identifying low-energy conformations that are likely to be biologically relevant. nih.govnih.gov The flexibility of the piperidine ring, in particular, can significantly influence how the molecule fits into a binding pocket. nih.gov Studies on similar heterocyclic systems have demonstrated that even subtle changes in conformational preferences can impact biological activity. nih.gov

When bound to a protein target, the stability of the ligand-protein complex is paramount for its biological effect. MD simulations are instrumental in assessing this stability by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory. chemmethod.comresearchgate.net A stable binding mode is typically characterized by low RMSD fluctuations, indicating that the ligand remains securely anchored in the binding site. nih.govnih.gov Furthermore, these simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and specificity. chemmethod.com The ability of MD simulations to predict the stability of different binding poses can help to distinguish between correct and incorrect docking solutions, thereby refining the understanding of the compound's mechanism of action. nih.govnih.gov

For instance, a hypothetical MD simulation of this compound bound to a kinase domain might reveal that the indole nitrogen acts as a hydrogen bond donor, while the ethylpiperidine moiety engages in hydrophobic interactions within a specific sub-pocket. The simulation could also show how the flexibility of the ethyl group allows it to adopt an optimal conformation to maximize these interactions.

Table 1: Hypothetical MD Simulation Parameters for this compound

ParameterValue
Force FieldCHARMM36
Water ModelTIP3P
Temperature310 K chemmethod.com
Pressure1 atm chemmethod.com
Simulation Time100 ns chemmethod.com
EnsembleNPT

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov By developing mathematical models, QSAR can predict the activity of novel compounds, thereby guiding the synthesis of more potent analogs of this compound. tiu.edu.iqnih.gov

A QSAR study begins with the calculation of molecular descriptors for a set of molecules with known activities. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. For a series of derivatives of this compound, relevant descriptors might include molecular weight, logP, molar refractivity, and specific 2D or 3D structural keys.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that relates these descriptors to the observed biological activity (e.g., IC50 values). researchgate.net A robust QSAR model will have high statistical significance, as indicated by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). researchgate.nettiu.edu.iq

For example, a QSAR model for a series of indole derivatives might reveal that increased hydrophobicity at a particular position and the presence of a hydrogen bond acceptor at another are crucial for activity. This information would be invaluable for designing new derivatives of this compound with potentially improved therapeutic profiles. The predictive power of a QSAR model allows for the virtual screening of large compound libraries, prioritizing the synthesis of candidates with the highest predicted activity. nih.govnih.gov

Table 2: Key Statistical Parameters in QSAR Model Validation

ParameterDescription
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). researchgate.net
Q² (Cross-validated R²) A measure of the predictive ability of the model, determined through internal cross-validation (e.g., leave-one-out). researchgate.net
R² pred (Predictive R²) A measure of the predictive ability of the model for an external test set of compounds.
p-value Indicates the statistical significance of the model's coefficients.
F-statistic A statistical test to assess the overall significance of the regression model.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govnih.gov For this compound, a pharmacophore model would highlight the key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for its interaction with a biological target. nih.gov

The development of a pharmacophore model can be either ligand-based, derived from a set of active compounds, or structure-based, extracted from the ligand-binding site of a known protein structure. nih.gov This model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. nih.govmdpi.comnih.gov

For instance, a pharmacophore model for a class of indole-based inhibitors might consist of a hydrogen bond donor (the indole N-H), an aromatic ring (the indole core), and a hydrophobic feature (the ethylpiperidine group). nih.gov This model could then be used to search for new chemical scaffolds that spatially match these features, potentially leading to the discovery of compounds with different core structures but similar or improved biological profiles. nih.govnih.gov Virtual screening campaigns based on pharmacophore models have proven to be a successful strategy for identifying novel hits for various therapeutic targets. mdpi.comfrontiersin.org

The hits identified through virtual screening are then typically subjected to further computational analysis, such as molecular docking and MD simulations, to refine the selection of candidates for experimental testing. nih.govnih.govnih.gov This integrated computational approach significantly accelerates the drug discovery process by focusing resources on the most promising molecules. mdpi.com

Table 3: Common Pharmacophoric Features

FeatureDescription
Hydrogen Bond Acceptor (HBA) An atom or group of atoms that can accept a hydrogen bond.
Hydrogen Bond Donor (HBD) An atom or group of atoms that can donate a hydrogen in a hydrogen bond.
Hydrophobic (HY) A nonpolar group that tends to avoid water.
Aromatic Ring (AR) A planar, cyclic, conjugated ring system.
Positive Ionizable (PI) A group that can carry a positive charge at physiological pH.
Negative Ionizable (NI) A group that can carry a negative charge at physiological pH.

Future Directions and Emerging Research Avenues for 5 1 Ethylpiperidin 2 Yl 1h Indole Research

Exploration of Novel Receptor Targets beyond Serotonin (B10506) and Cannabinoid Systems

While the structural motifs of 5-(1-Ethylpiperidin-2-yl)-1H-indole suggest an affinity for serotonin and cannabinoid receptors, a forward-thinking research approach must look beyond these usual suspects. nih.gov The vast landscape of the G-protein coupled receptor (GPCR) superfamily, in particular, presents numerous "orphan" receptors—receptors whose endogenous ligands are unknown.

Future research should prioritize screening this compound against a panel of these orphan GPCRs. Recent studies have implicated receptors like GPR55 as novel cannabinoid receptors, which are activated by various cannabinoid ligands but are distinct from the classical CB1 and CB2 receptors. Similarly, other receptors involved in inflammatory processes and autoimmune diseases, such as Protease-Activated Receptor 2 (PAR2), could be unexpected targets for piperidine-containing small molecules. nih.gov A comprehensive screening campaign could reveal unanticipated bioactivities, opening up entirely new therapeutic avenues for this compound and its derivatives. This could involve investigating its effects on the formation of receptor complexes, such as the 5-HT2A-D2 receptor complex, which can be modulated by cannabinoid agonists. nih.gov

Development of Chemoenzymatic or Biocatalytic Synthetic Pathways

Traditional chemical synthesis, while effective, often involves multiple steps, harsh reaction conditions, and the generation of significant chemical waste. Biocatalysis and chemoenzymatic synthesis offer a greener, more efficient, and highly selective alternative. nih.govmdpi.com These methods leverage the power of enzymes to perform complex chemical transformations with high precision. nih.gov

A key future direction is the development of a chemoenzymatic route to this compound. This could involve a multi-enzyme cascade. For instance, ω-transaminases could be used for the stereoselective amination of a suitable diketone precursor, leading to an amino-ketone that spontaneously cyclizes to form the piperidine (B6355638) ring. nih.gov Subsequent enzymatic or chemical steps could then be used to construct the indole (B1671886) portion and attach the ethyl group. This approach not only provides a more sustainable manufacturing process but also allows for the synthesis of specific stereoisomers, which is crucial for pharmacological activity. nih.gov

Table 1: Hypothetical Chemoenzymatic Pathway

Step Reaction Enzyme Class Potential Advantage
1 Stereoselective monoamination of a 1,5-diketone precursor ω-Transaminase High enantioselectivity, creating a specific chiral center. nih.gov
2 Intramolecular cyclization Spontaneous/Enzyme-assisted Forms the piperidine ring structure. nih.gov
3 Indole ring formation Tryptophan synthase or similar Utilizes biological machinery for complex heterocycle synthesis.
4 N-alkylation Alkyltransferase Specific attachment of the ethyl group to the piperidine nitrogen.

Application of Advanced Machine Learning and Artificial Intelligence for De Novo Design and Optimization

Table 2: Machine Learning Model Parameters for Lead Optimization

Parameter Description Example Metric/Model Purpose
Target Affinity Predicted binding strength to a specific receptor (e.g., GPR55). IC50, Ki To prioritize potent compounds.
Selectivity Predicted binding affinity for the target vs. off-targets (e.g., hERG). Selectivity Index To minimize potential side effects.
ADMET Properties Absorption, Distribution, Metabolism, Excretion, Toxicity. QSAR Models, Graph Neural Networks To predict drug-likeness and safety. patsnap.com
Synthetic Accessibility A score predicting the ease of synthesizing the molecule. SAscore, Rule-based models To ensure the designed molecules are practically achievable. frontiersin.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To truly understand the biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to the compound. nih.govfrontiersin.org

Future studies should expose relevant cell lines or model organisms to the compound and perform a multi-omics analysis. nih.govmdpi.com Transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated, while proteomics can show the corresponding changes in protein levels. frontiersin.orgnih.gov Metabolomics can identify alterations in metabolic pathways. frontiersin.org Integrating these layers of data can uncover the full mechanism of action, identify previously unknown off-target effects, and reveal biomarkers for the compound's activity. rsc.orgnih.govpatsnap.com This comprehensive understanding is invaluable for both therapeutic development and for predicting potential toxicities. nih.gov

Table 3: Multi-Omics Data Integration Strategy

Omics Layer Technology Key Information Gained
Transcriptomics RNA-Sequencing Changes in gene expression; identification of regulated pathways. nih.gov
Proteomics Mass Spectrometry Changes in protein abundance and post-translational modifications. nih.gov
Metabolomics Mass Spectrometry, NMR Alterations in cellular metabolism and small molecule concentrations. nih.gov
Integrated Analysis Bioinformatics Platforms A comprehensive map of the compound's mechanism of action, linking gene activity to protein function and metabolic output. nih.gov

Design of Molecular Probes for In Vitro Biological Imaging and Target Validation

A definitive understanding of a compound's function requires direct visualization of its interactions within a biological system. rjeid.com Designing molecular probes based on the this compound structure is a critical next step for target validation and mechanistic studies. thermofisher.comindianabiosciences.org The indole scaffold itself is a versatile component in the design of fluorescent probes. rsc.orgnih.gov

This involves chemically modifying the parent compound by attaching a reporter molecule, such as a fluorophore (e.g., FITC, Cy5.5, or a BODIPY dye), without significantly disrupting its biological activity. researchgate.net These fluorescent probes can then be used in techniques like fluorescence microscopy and flow cytometry to visualize the compound's subcellular localization, track its binding to specific protein targets in living cells, and confirm target engagement. nih.gov This provides direct, visual evidence of the drug's on-target effects and is a powerful tool for validating the findings from screening and omics studies. indianabiosciences.org

Q & A

Basic: What are the standard synthetic routes for 5-(1-Ethylpiperidin-2-yl)-1H-indole?

Methodological Answer:
The compound is typically synthesized via Mannich-type reactions or Pd-catalyzed cyclization. A common approach involves reacting indole precursors with piperidine derivatives under acidic conditions (e.g., glacial acetic acid) to introduce the ethylpiperidinyl moiety. For example, and describe analogous syntheses of indole-piperidine derivatives using formaldehyde and piperidine, yielding products with >95% purity after simple purification. Key steps include:

  • Mannich reaction : Condensation of 5-substituted indole with ethylpiperidine and formaldehyde .
  • Catalytic cyclization : Pd-mediated amidation to form fused indole-piperidine frameworks (e.g., pyridoindoles) .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for verifying substitution patterns. For instance, in , the ethylpiperidinyl proton signals appear at δ 2.86–3.68 ppm, while indole protons resonate at δ 7.07–7.48 ppm.
  • HPLC : Purity assessment (>98% by HPLC in ).
  • Mass Spectrometry : Confirmation of molecular ion peaks (e.g., [M+H]+ via ESI-MS) .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • Storage : Keep at 2–8°C in airtight containers to prevent degradation (similar to indole derivatives in and ).
  • PPE : Use gloves, lab coats, and fume hoods due to potential irritancy (referenced in Safety Data Sheets for analogous compounds) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) enhance cyclization efficiency ().
  • Solvent Optimization : Glacial acetic acid improves protonation of intermediates ().
  • Temperature Control : Maintaining 60–80°C minimizes side reactions (e.g., over-alkylation) .

Advanced: How do structural modifications influence the compound’s biological activity in SAR studies?

Methodological Answer:

  • Piperidine Substitution : Ethyl groups enhance lipophilicity, improving blood-brain barrier penetration (as seen in opioid receptor ligands in ).
  • Indole Position : 5-Substitution (e.g., bromo or methyl groups) modulates receptor binding affinity (analogous to SAR in and ).
  • Quantitative Analysis : Use IC₅₀ assays and docking simulations to correlate structure-activity trends .

Advanced: How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Experimental Replication : Repeat assays under standardized conditions (e.g., pH, temperature) to rule out procedural variability.
  • Control Compounds : Include reference inhibitors (e.g., Bisindolylmaleimide derivatives in ) for cross-validation.
  • Data Normalization : Use statistical tools (e.g., ANOVA) to account for batch-to-batch variability .

Advanced: What computational methods are effective for predicting this compound’s binding modes?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina can model interactions with targets (e.g., opioid receptors in ).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QM/MM : Hybrid quantum-mechanical/molecular-mechanical calculations refine electronic interaction profiles .

Advanced: How can pharmacokinetic properties (e.g., metabolic stability) be evaluated?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes to measure half-life (t½) and CYP450 metabolism.
  • LogP Analysis : Determine partition coefficients via shake-flask or HPLC methods to predict bioavailability.
  • In Vivo Studies : Monitor plasma concentration-time curves in rodent models (referenced in for analogous ligands) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.